molecular formula C14H8BrNOS3 B2870337 (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 638139-25-0

(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2870337
CAS No.: 638139-25-0
M. Wt: 382.31
InChI Key: MBHSGHFFMFNSBV-WQLSENKSSA-N
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Description

(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a suitable solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its thiazolidinone core is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the materials science field, this compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The biological activity of (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-4-thiazolidinone derivatives.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde derivatives.

Uniqueness

(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its bromophenyl and thiophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.

Properties

IUPAC Name

(5Z)-3-(2-bromophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNOS3/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHSGHFFMFNSBV-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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